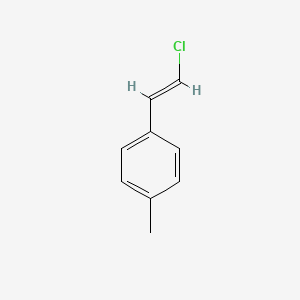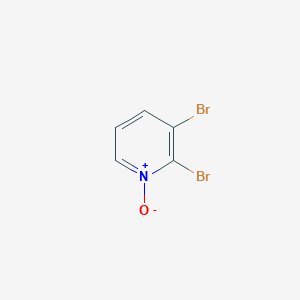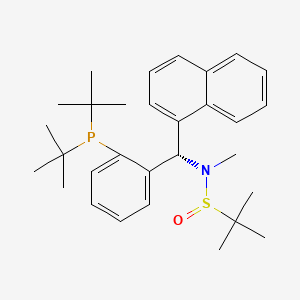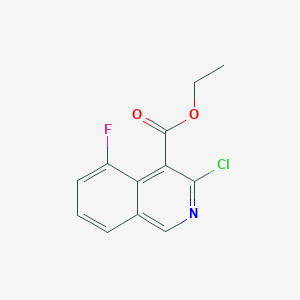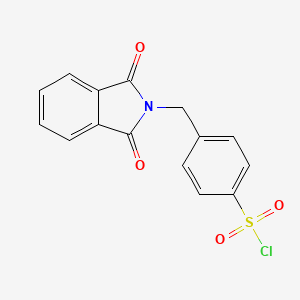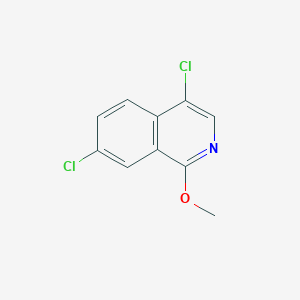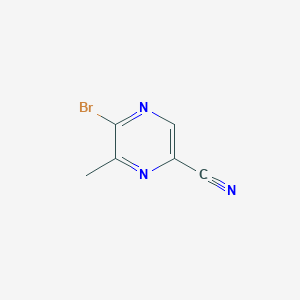
5-Bromo-6-methylpyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a nitrile group at the 2nd position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpyrazine-2-carbonitrile typically involves the bromination of 6-methylpyrazine-2-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-6-methylpyrazine-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 5-substituted-6-methylpyrazine-2-carbonitrile derivatives.
Oxidation: Formation of 5-bromo-6-carboxypyrazine-2-carbonitrile or 5-bromo-6-formylpyrazine-2-carbonitrile.
Reduction: Formation of 5-bromo-6-methylpyrazine-2-amine.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-6-methylpyrazine-2-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the formulation of advanced polymers, dyes, and coatings .
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting therapeutic effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
5-Bromo-2-methylpyrazine: Similar structure but lacks the nitrile group.
6-Methylpyrazine-2-carbonitrile: Similar structure but lacks the bromine atom.
5-Chloro-6-methylpyrazine-2-carbonitrile: Similar structure with chlorine instead of bromine.
Uniqueness: 5-Bromo-6-methylpyrazine-2-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .
Propiedades
Número CAS |
1260667-66-0 |
|---|---|
Fórmula molecular |
C6H4BrN3 |
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
5-bromo-6-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,1H3 |
Clave InChI |
YHHIZWGAFSJSCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


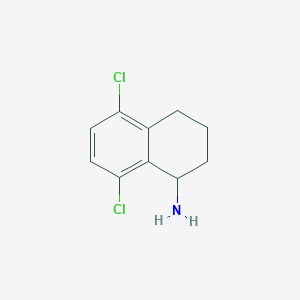
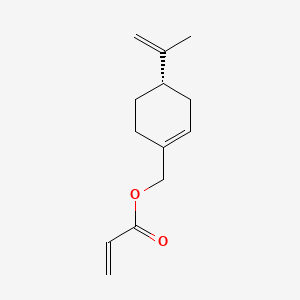
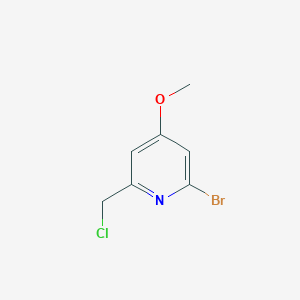
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
